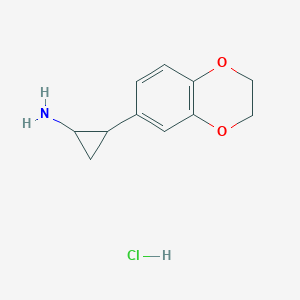

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride

描述

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a chemical compound that has garnered interest in scientific research due to its unique structure and potential applications in various fields. This compound is characterized by a cyclopropane ring attached to a benzodioxin moiety, which is further modified with an amine group and a hydrochloride counterion.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride typically involves multiple steps, starting with the preparation of the benzodioxin core. One common approach is the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with a suitable cyclopropanation reagent under controlled conditions. The reaction is often carried out in the presence of a strong acid catalyst to facilitate the formation of the cyclopropane ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

化学反应分析

Amine Group Reactivity

The primary amine (-NH₂) participates in classical nucleophilic substitution and condensation reactions:

Acylation Reactions

The amine reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides. For example:

Conditions : Typically performed in anhydrous solvents (THF, DCM) with bases like triethylamine (Et₃N) to neutralize HCl .

Schiff Base Formation

The amine reacts with carbonyl compounds (e.g., aldehydes, ketones) to form imines:

Applications : Used in synthesizing heterocyclic derivatives with potential bioactivity .

Alkylation

Reacts with alkyl halides (e.g., methyl iodide) under basic conditions to form secondary amines:

Optimized Conditions :

Benzodioxin Moiety Reactivity

The 1,4-benzodioxin ring undergoes electrophilic aromatic substitution (EAS) and oxidation:

Electrophilic Substitution

The electron-rich benzodioxin ring reacts with electrophiles (e.g., NO₂⁺, SO₃H⁺) at the para position relative to the oxygen atoms:

Key Observations :

-

Nitration yields nitro derivatives with moderate regioselectivity .

-

Sulfonation requires fuming sulfuric acid and yields water-soluble sulfonic acids .

Oxidative Degradation

The benzodioxin ring is susceptible to oxidation, particularly under strong acidic or alkaline conditions:

Applications : Used to study metabolic pathways in drug development .

Cyclopropane Ring Reactivity

The strained cyclopropane ring participates in ring-opening and addition reactions:

Ring-Opening via Acid Catalysis

Protonation of the cyclopropane ring induces cleavage, forming allylic amines:

Mechanism : The reaction proceeds through a carbocation intermediate stabilized by the benzodioxin’s electron-donating effects .

[2+1] Cycloaddition

The cyclopropane reacts with carbenes to form bicyclic products:

Conditions : Generated via thermal decomposition of diazomethane (CH₂N₂) .

Hydrochloride Salt-Specific Reactivity

The hydrochloride counterion influences solubility and reaction kinetics:

Case Study 2: Ring-Opening Polymerization

The cyclopropane ring underwent controlled polymerization with Grubbs catalyst, forming polyamine backbones for biomaterials :

科学研究应用

Example Synthesis Pathway

- Starting Material : 2,3-dihydrobenzo[1,4]dioxin

- Reagents : Cyclopropanecarboxylic acid derivatives

- Conditions : Acidic or basic medium

- Product Formation : Isolation and purification of the hydrochloride salt form.

Enzyme Inhibition

Research has demonstrated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant inhibitory activity against various enzymes:

- α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management. In silico studies have shown that the compound can effectively inhibit α-glucosidase activity, potentially aiding in the treatment of Type 2 Diabetes Mellitus (T2DM) .

- Acetylcholinesterase Inhibition : The enzyme acetylcholinesterase is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this structure have been screened for their ability to inhibit this enzyme, suggesting potential applications in cognitive enhancement .

Case Study 1: Enzyme Inhibitor Development

A study synthesized new sulfonamide derivatives containing the benzodioxane moiety and evaluated their inhibitory effects on α-glucosidase and acetylcholinesterase. The results indicated that certain derivatives exhibited potent inhibition comparable to standard drugs used for T2DM and Alzheimer's disease .

Case Study 2: Structure-Affinity Relationships

In another investigation, structure-affinity relationships were explored through computational modeling and docking studies. The findings suggested that modifications to the cyclopropanamine structure could enhance binding affinity to target enzymes, paving the way for more effective therapeutic agents .

Applications in Drug Development

The unique structure of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride makes it a valuable scaffold for drug development:

Potential Therapeutic Areas

| Therapeutic Area | Potential Application |

|---|---|

| Diabetes Management | α-glucosidase inhibitors |

| Neurodegenerative Diseases | Acetylcholinesterase inhibitors |

| Anticancer Research | Targeting specific cancer cell pathways |

作用机制

The mechanism by which 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets. The cyclopropane ring and the benzodioxin moiety play crucial roles in binding to these targets, leading to biological or chemical activity. The exact pathways and molecular targets involved may vary depending on the specific application and context.

相似化合物的比较

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine

N-{4-[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-nitrophenyl}-3-nitrobenzamide

Uniqueness: 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is unique due to its cyclopropane ring, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

生物活性

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and research findings.

- Molecular Formula : CHN O

- Molecular Weight : 191.23 g/mol

- CAS Number : 933758-74-8

Cytotoxicity

Research has indicated that compounds related to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies involving related benzodioxin derivatives have shown IC values in the low micromolar range against HeLa cells, suggesting potential for anticancer applications .

Enzyme Inhibition

Another aspect of the biological activity of this compound is its interaction with enzymes. For example, some derivatives have demonstrated inhibition of α-glucosidase, with significant inhibition rates recorded at concentrations around 40 μM . This suggests potential applications in managing conditions like diabetes.

Binding Affinity and Mechanism

Molecular docking studies have been employed to understand the binding modes of these compounds. The results indicate that they can effectively intercalate with DNA, which may contribute to their cytotoxic effects. The binding affinities measured suggest a competitive interaction with DNA-binding agents like ethidium bromide .

Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Cytotoxicity | IC = 10.46 ± 0.82 μM | |

| α-Glucosidase Inhibition | IC = 52.54 ± 0.09 μM | |

| DNA Intercalation | High binding affinity |

Case Study: Anticancer Potential

In a study evaluating the anticancer properties of several benzodioxin derivatives, it was found that compounds similar to 2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine exhibited selective cytotoxicity against cancer cell lines compared to normal cells. The selectivity index was notably higher than that of conventional chemotherapeutics like cisplatin .

属性

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)cyclopropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c12-9-6-8(9)7-1-2-10-11(5-7)14-4-3-13-10;/h1-2,5,8-9H,3-4,6,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSPOMRPAFEFDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3CC3N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。